

4-(2-methylphenoxy)benzenesulfonyl chloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-methylphenoxy)benzenesulfonyl Chloride

Cat. No.: B1587007

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **4-(2-methylphenoxy)benzenesulfonyl chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

4-(2-methylphenoxy)benzenesulfonyl chloride is a versatile bifunctional molecule, serving as a crucial intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and specialty polymers.[1][2][3] Its structure, featuring a reactive sulfonyl chloride group and a diaryl ether linkage, allows for the construction of complex molecular architectures. For scientists engaged in drug discovery and process development, the unambiguous structural confirmation and purity assessment of such intermediates are not merely procedural formalities; they are foundational to ensuring the integrity, reproducibility, and safety of the entire synthetic cascade.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential spectroscopic techniques required to fully characterize **4-(2-methylphenoxy)benzenesulfonyl chloride**. We will move beyond a simple listing of data to explore the causality behind the expected spectral features, providing field-proven insights into experimental design and data interpretation. The protocols described

herein are designed to be self-validating, forming a robust analytical framework for any researcher working with this compound class.

Molecular Structure at a Glance

To effectively interpret spectroscopic data, one must first understand the molecule's constituent parts. **4-(2-methylphenoxy)benzenesulfonyl chloride** comprises three key regions, each with a distinct spectroscopic signature:

- The Sulfonyl Chloride Phenyl Ring: A para-substituted benzene ring activated by a potent electron-withdrawing sulfonyl chloride group (-SO₂Cl).
- The Methylphenoxy Ring: An ortho-substituted benzene ring bearing a weakly electron-donating methyl group (-CH₃) and the ether linkage.
- Linking Functional Groups: The diaryl ether (-O-) bridge and the sulfonyl chloride (-SO₂Cl) functional group, which exhibit highly characteristic vibrational and fragmentation patterns.

This structural arrangement dictates the electronic environment of every atom, giving rise to a unique spectroscopic fingerprint that a multi-technique approach (NMR, IR, MS) can resolve.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.

Expertise & Experience: Predicting the NMR Landscape

The asymmetric nature of **4-(2-methylphenoxy)benzenesulfonyl chloride**, with its distinct substitution patterns on each aromatic ring, leads to a complex but interpretable NMR spectrum. The electron-withdrawing sulfonyl chloride group will significantly deshield adjacent protons and carbons, shifting their signals downfield.^[4] Conversely, the electron-donating methyl and ether-linked oxygen will cause an upfield shift for the protons on the other ring.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

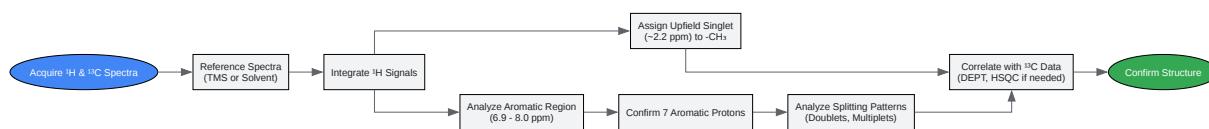
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~ 8.0 - 7.9	Doublet	2H	H-2', H-6'	Protons ortho to the strongly electron-withdrawing - SO_2Cl group are the most deshielded aromatic protons. Para-substitution leads to a doublet.[4][5]
~ 7.4 - 7.2	Multiplet	2H	H-4, H-6	Protons on the methylphenoxy ring.
~ 7.1 - 7.0	Doublet	2H	H-3', H-5'	Protons meta to the - SO_2Cl group and ortho to the ether oxygen.
~ 7.0 - 6.9	Multiplet	2H	H-3, H-5	Protons on the methylphenoxy ring.

| ~ 2.2 | Singlet | 3H | - CH_3 | Benzylic protons typically appear in the 2.0-3.0 ppm range.[5][6]
As a singlet, it has no adjacent proton neighbors. |

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment	Rationale
~ 160 - 155	C-1'	Quaternary carbon attached to the ether oxygen, deshielded.
~ 155 - 150	C-2	Quaternary carbon attached to the ether oxygen.
~ 145 - 140	C-4'	Quaternary carbon attached to the $-\text{SO}_2\text{Cl}$ group.[4]
~ 135 - 130	C-1	Quaternary carbon attached to the methyl group.
~ 132 - 128	Aromatic CH	Signals from the sulfonyl chloride ring carbons. Aromatic carbons typically resonate between 110-160 ppm.[4]
~ 128 - 115	Aromatic CH	Signals from the methylphenoxy ring carbons.

| ~ 17 - 15 | $-\text{CH}_3$ | Alkyl carbon signal, shielded and found far upfield. |


Trustworthiness: A Self-Validating NMR Protocol

This protocol ensures robust and reproducible data acquisition.

- Sample Preparation:
 - Accurately weigh 10-15 mg of **4-(2-methylphenoxy)benzenesulfonyl chloride**.
 - Due to the reactivity of sulfonyl chlorides, use a dry, aprotic deuterated solvent such as chloroform-d (CDCl_3) or acetone-d₆ (approx. 0.7 mL).[7]
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing (δ 0.00 ppm).
 - Ensure the sample is fully dissolved in a clean, dry 5 mm NMR tube.

- Instrument Setup (for a 500 MHz Spectrometer):
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
 - Acquire a standard ^1H NMR spectrum with 16-32 scans.
 - Acquire a broadband proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra correctly to obtain pure absorption peaks.
 - Perform baseline correction.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm (or the residual solvent peak, e.g., CHCl_3 at 7.26 ppm, to its known value). Calibrate the ^{13}C spectrum accordingly (e.g., CDCl_3 at 77.16 ppm).
 - Integrate the signals in the ^1H spectrum to determine the relative proton ratios.

Visualization: NMR Data Interpretation Workflow

[Click to download full resolution via product page](#)

Caption: Logical workflow for NMR spectral interpretation.

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

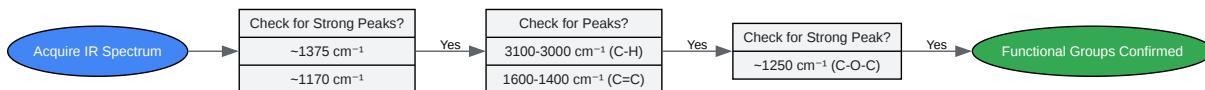
IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups, which act as vibrational "fingerprints" within the molecule.

Expertise & Experience: Expected Vibrational Signatures

The IR spectrum of **4-(2-methylphenoxy)benzenesulfonyl chloride** will be dominated by strong absorptions from the S=O bonds of the sulfonyl chloride group. These are highly characteristic and serve as a primary diagnostic tool.[8]

Predicted Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3100 - 3000	Medium-Weak	C-H Stretch	Aromatic C-H
2980 - 2850	Weak	C-H Stretch	-CH ₃ group
1600 - 1585 & 1500 - 1400	Strong-Medium	C=C Stretch	Aromatic Ring
~1375	Strong	S=O Asymmetric Stretch	Sulfonyl Chloride (-SO ₂ Cl)[8][9]
~1170	Strong	S=O Symmetric Stretch	Sulfonyl Chloride (-SO ₂ Cl)[8]
~1250	Strong	C-O-C Asymmetric Stretch	Diaryl Ether


| 900 - 675 | Strong | C-H "oop" Bend | Aromatic Substitution[6] |

Trustworthiness: A Self-Validating IR Protocol (ATR)

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR data.

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- Sample Analysis:
 - Place a small amount of the solid **4-(2-methylphenoxy)benzenesulfonyl chloride** powder onto the ATR crystal.
 - Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum, co-adding 16-32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically perform the background subtraction.
 - Identify and label the major peaks, comparing their positions to established correlation tables to confirm the presence of the expected functional groups.

Visualization: IR Functional Group Confirmation

[Click to download full resolution via product page](#)

Caption: Decision flowchart for IR functional group analysis.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

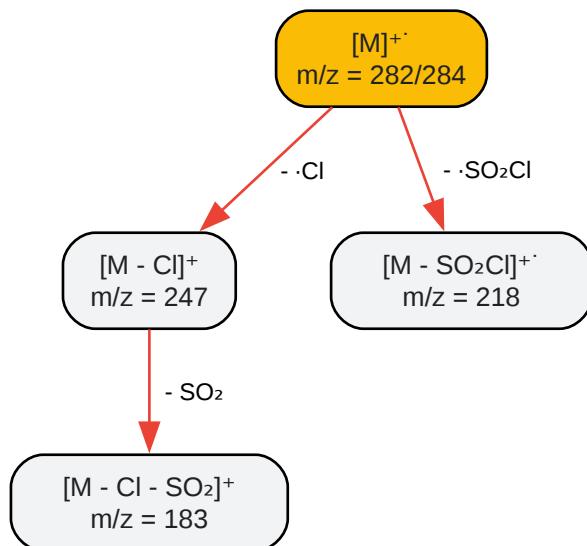
Expertise & Experience: Predicting the Fragmentation Cascade

The molecular formula of **4-(2-methylphenoxy)benzenesulfonyl chloride** is $C_{13}H_{11}ClO_3S$, with a monoisotopic mass of approximately 282.01 Da. In a mass spectrum, we expect to see a molecular ion (M^{+}) peak. A key diagnostic feature will be the presence of an "M+2" peak at ~284 Da, with roughly one-third the intensity of the M^{+} peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes).^[8]

The primary fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom and the sulfur dioxide group.^{[7][10]} Cleavage of the relatively weaker diaryl ether bond is also a probable fragmentation route.

Predicted Key Fragments in EI-MS

m/z Value	Ion Formula	Loss from Molecular Ion
282 / 284	$[C_{13}H_{11}ClO_3S]^{++}$	Molecular Ion (M^{+})
247	$[C_{13}H_{11}O_3S]^+$	Loss of $\cdot Cl$
218	$[C_{13}H_{10}O]^+$	Loss of SO_2Cl
183	$[C_{12}H_{11}O]^+$	Loss of $\cdot SO_2Cl$


| 91 | $[C_7H_7]^+$ | Tropylium ion from cleavage of methylphenoxy ring |

Trustworthiness: A Self-Validating MS Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable if the compound is thermally stable enough. Direct infusion Electrospray Ionization (ESI) is a softer alternative.

- Sample Preparation (GC-MS):
 - Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- Instrument Setup:
 - Use a standard non-polar GC column (e.g., DB-5ms).
 - Set an appropriate temperature program, starting at a low temperature (~100 °C) and ramping up to a higher temperature (~280 °C) to ensure elution without thermal decomposition. Note: Sulfonyl chlorides can sometimes degrade in hot GC inlets.[\[11\]](#)
 - The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.
 - Scan a mass range from m/z 40 to 400.
- Data Analysis:
 - Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.
 - Analyze the mass spectrum associated with that peak.
 - Identify the molecular ion peak (M^{+}) and the characteristic M+2 isotope pattern for chlorine.
 - Identify major fragment ions and propose logical fragmentation pathways that account for their formation.

Visualization: Primary Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Triad of Evidence for Unambiguous Characterization

The structural elucidation of **4-(2-methylphenoxy)benzenesulfonyl chloride** is not reliant on a single piece of data but on the congruent evidence provided by a triad of spectroscopic techniques. NMR spectroscopy maps the precise ^1H and ^{13}C atomic framework, IR spectroscopy rapidly confirms the essential functional groups, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. By employing these techniques in concert, researchers, scientists, and drug development professionals can establish a definitive analytical profile, ensuring the identity, purity, and quality of this critical synthetic building block for their downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 3. jk-sci.com [jk-sci.com]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(2-methylphenoxy)benzenesulfonyl chloride spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587007#4-2-methylphenoxy-benzenesulfonyl-chloride-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com